6-Chloro-1H-benzo[cd]indol-2-one

medicinal chemistry fragment-based screening ligand efficiency

Researchers requiring a rigid, chlorinated benzo[cd]indol-2-one scaffold often face batch-to-batch variability that undermines cross-coupling reproducibility. 6-Chloro-1H-benzo[cd]indol-2-one (CAS 24950-30-9) resolves this: - Zero rotatable bonds & TPSA 29.1 Ų - high ligand efficiency for fragment-based screening and CNS permeability predictions. - 6-Cl serves as a robust handle for Pd-catalyzed diversification (Suzuki, Buchwald, Sonogashira) - enables parallel library synthesis from a single precursor. - Batch-certified ≥97% purity (HPLC/NMR) ensures reproducible synthetic outcomes; structurally validated scaffold for SAR studies and inactive control experiments.

Molecular Formula C11H6ClNO
Molecular Weight 203.62 g/mol
CAS No. 24950-30-9
Cat. No. B1607050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-benzo[cd]indol-2-one
CAS24950-30-9
Molecular FormulaC11H6ClNO
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Cl
InChIInChI=1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14)
InChIKeyTXNIKIHGOHARLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-benzo[cd]indol-2-one Procurement Guide


6-Chloro-1H-benzo[cd]indol-2-one, also referred to as 6-chlorobenz[cd]indol-2(1H)-one or 4‑chlornaphthostyril, is a heterocyclic compound containing a fused tricyclic benzo[cd]indol‑2‑one core with a chlorine atom at the 6‑position . It is provided by Sigma‑Aldrich as part of the AldrichCPR collection of unique chemicals for early discovery research, with the important caveat that analytical data are not collected by the vendor and the product is sold “as‑is” . The compound has a molecular weight of 203.62 g/mol and offers zero rotatable bonds (computed XLogP3 ≈ 2.7), constraining its conformational flexibility compared to many equally lipophilic screening compounds [1].

Synthetic building block for early discovery & fragment elaboration.
Sold 'as-is' by Sigma-Aldrich. No vendor analytical data collected. Buyer responsible for identity/purity confirmation.
Zero rotatable bonds & clogP ~2.7. Constrained-lipophilic fragment screening fit.

6-Chloro-1H-benzo[cd]indol-2-one: Chlorine Substituent Significance


Although the benzo[cd]indol‑2‑one scaffold is shared by NLRP3 inflammasome and BET bromodomain inhibitors [1], simple interchange among 6‑substituted congeners is unsupported. The 6‑chloro derivative exhibits a computed heavy‑atom count of 14 and a topological polar surface area of 29.1 Ų, parameters that influence passive permeability and target engagement [2]. The chlorine substituent also serves as a synthetic handle for palladium‑catalyzed cross‑coupling, enabling late‑stage diversification that is not possible with the non‑halogenated parent compound [3]. These physicochemical and reactivity differences mean that procurement decisions premised on scaffold‑alone equivalence risk non‑reproducible biological or synthetic outcomes.

6-Chloro vs. Parent Scaffold (Non-Halogenated)
Target 6-Cl provides Pd-catalyzed cross-coupling handle
Substitute Lacks halogen; requires less regioselective C–H activation

Risk: Scaffold-only equivalence may shift synthetic route feasibility and biological outcome context.

Screening Hit vs. 6-Amino Analog
Target Reported as 'inactive' in target screening (>55 µM)
Substitute Weak PMI inhibition reported (IC50 ~50 µM)

Risk: Target engagement context may differ; procurement value is primarily as intermediate, not screening hit.

AldrichCPR 'As-Is' vs. Batch-Certified Vendor
Target No analytical data; identity/purity risk lies with buyer
Substitute Batch-specific QC reports (97% purity, NMR/HPLC)

Risk: Lot-to-lot reproducibility may shift; GLP/SAR studies require documented analytical traceability.

6-Chloro-1H-benzo[cd]indol-2-one Comparative Evidence


Ligand Efficiency: 6-Chloro vs Parent Scaffold

6-Chloro-1H-benzo[cd]indol-2-one possesses zero rotatable bonds and a heavy‑atom count of 14, whereas the non‑chlorinated parent 1H‑benzo[cd]indol‑2-one (CAS 130‑00‑7) has 13 heavy atoms and similarly zero rotatable bonds [1]. The higher heavy‑atom count and increased molecular weight (203.62 vs. 169.18 g/mol) contribute to a higher lipophilic ligand efficiency (LLE) index of 2.7 compared to the parent's 1.7, assuming equal potency [1][2].

Ligand Efficiency: Cl vs Parent
Cross-study comparable
clogP 2.7 vs 1.7 MW 203.62 vs 169.18
Higher lipophilicity without added flexibility may support fragment elaboration.
Computed LLE potential; potency-equal assumption.
medicinal chemistry fragment-based screening ligand efficiency

6-Chloro as a Cross-Coupling Handle

The chlorine at the 6‑position is explicitly described as a handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling direct elaboration to aryl, amino, or other functional groups [1]. In contrast, the parent 1H‑benzo[cd]indol‑2‑one lacks this leaving group, requiring initial C–H activation for functionalization, which is less regioselective and requires harsher conditions.

6-Chloro as Cross-Coupling Handle
Class-level inference
Enables Pd-catalyzed coupling
Saves synthetic step vs C–H activation; provides regiochemical certainty context.
No direct yield comparison available.
synthetic chemistry palladium catalysis building blocks

Target Engagement: 6-Chloro vs. 6-Amino Analog

In high‑throughput screening data aggregated by Aladdin, SID‑57288035 (assigned to 6‑chloro‑1H‑benzo[cd]indol‑2‑one) showed an IC50 > 55.69 µM against two undisclosed human targets, with the result annotated as 'inactive' . This contrasts with the 6‑amino‑1‑ethyl‑benzo[cd]indol‑2‑one analogue, which displays an IC50 of 50 µM against human phosphomannose isomerase (PMI) under coupled‑enzyme assay conditions [1].

Target Engagement: 6-Cl vs 6-Amino
Cross-study comparable
IC50 >55 µM (inactive) vs IC50 50 µM (PMI)
Procurement value lies in synthetic intermediate context, not screening hit.
Human target screening data; weak activity reported.
biological screening potency selectivity

Vendor Quality: AldrichCPR vs. Bidepharm

Sigma‑Aldrich supplies this compound under the AldrichCPR label, which explicitly states that no analytical data are collected and the product is sold 'as‑is', with buyer responsibility for identity/purity confirmation . In contrast, Bidepharm offers the compound at 97% standard purity with batch‑specific QC reports (NMR, HPLC, GC) . This represents a critical procurement differentiation: researchers requiring verified purity for reproducible SAR or in vivo studies should select a vendor providing analytical documentation.

Vendor Quality: AldrichCPR vs Bidepharm
Direct comparison
No analytical data (as-is) vs 97% purity, batch QC
Documented purity traceability mitigates risk of unidentified impurity interference.
Commercial procurement context; GLP/SAR relevance.
quality control procurement analytical standards

6-Chloro-1H-benzo[cd]indol-2-one Application Scenarios


Late-Stage Diversification in Medicinal Chemistry

The 6‑chloro substituent serves as a robust handle for palladium‑catalyzed cross‑coupling, enabling parallel synthesis of 6‑aryl, 6‑amino, or 6‑alkynyl libraries from a single chlorinated precursor [1]. This is a distinct advantage over the non‑halogenated parent, which would require less regioselective C–H activation. Procurement from vendors with batch analytical data (e.g., Bidepharm) is recommended to ensure reproducible coupling yields .

Physicochemical Probe for Fragment-Based Drug Design

With zero rotatable bonds and a moderate clogP of 2.7, the compound is more lipophilic than the parent scaffold (clogP 1.7) while retaining full rigidity, making it suitable for fragment libraries where high ligand efficiency and favorable entropic binding are desired [2]. The computed TPSA of 29.1 Ų supports blood–brain barrier permeability predictions in CNS‑targeted programs [2].

Negative Control for PMI Studies

Screening data indicate that the 6‑chloro compound is inactive at concentrations tested (IC50 > 55.69 µM) . It can therefore serve as a structurally similar but inactive control for experiments involving the 6‑amino‑1‑ethyl analogue, which shows weak PMI inhibition (IC50 ≈ 50 µM) [3].

NLRP3 Inhibitor Scaffold Referencing

The unsubstituted benzo[cd]indol‑2‑one core (IIIM‑1266) achieves 77% suppression of IL‑1β release at 10 µM in J774A.1 macrophages [4]. The 6‑chloro variant can be used to probe the steric and electronic tolerance of the 6‑position in this phenotype, with the added benefit of chlorine serving as a versatile exit vector for further optimization.

Application
Selection Property
Validation Focus
Late-Stage Diversification
Cross-coupling handle (6-Cl)
Batch analytical data for reproducible coupling yields
Fragment-Based Drug Design
Rigid, moderate lipophilicity profile
Ligand efficiency and permeability prediction review
Negative Control for PMI Studies
Reported inactivity at screening concentrations
Comparator assay-response context for weak 6-amino analog
NLRP3 Inflammasome Scaffold Referencing
6-position steric/electronic tolerance probe
IL-1β suppression endpoint context in macrophage model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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